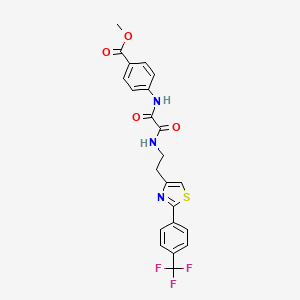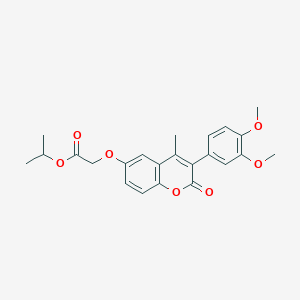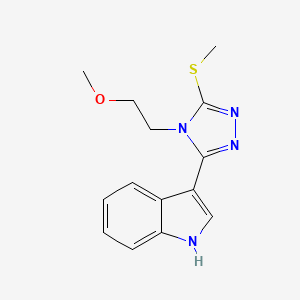
Methyl 4-(2-oxo-2-((2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)amino)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a thiazole ring, and a benzoate ester, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the trifluoromethyl group, and esterification to form the benzoate ester. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions would depend on the scale of production and the desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzyme activity, inhibit protein-protein interactions, or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 4-FLUORO-2-(TRIFLUOROMETHYL)BENZOATE: Similar in structure but lacks the thiazole ring.
2-METHYL-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID: Contains a boronic acid group instead of the benzoate ester.
4,4′-BIS(TRIFLUOROMETHYL)-2,2′-BIPYRIDINE: Features a bipyridine structure with two trifluoromethyl groups.
Uniqueness
METHYL 4-{[(2-{2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-4-YL}ETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thiazole ring contributes to its biological activity and binding specificity .
Properties
Molecular Formula |
C22H18F3N3O4S |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl 4-[[2-oxo-2-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethylamino]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18F3N3O4S/c1-32-21(31)14-4-8-16(9-5-14)27-19(30)18(29)26-11-10-17-12-33-20(28-17)13-2-6-15(7-3-13)22(23,24)25/h2-9,12H,10-11H2,1H3,(H,26,29)(H,27,30) |
InChI Key |
OYLLFHWSGUDWCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251482.png)
![3-(2-Chlorophenyl)-5-methyl-N-{5-[({[(oxolan-2-YL)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-YL}-1,2-oxazole-4-carboxamide](/img/structure/B11251496.png)
![2-methoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11251498.png)
![2-cyclopentyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B11251506.png)
![6-allyl-N-(2-isopropyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251512.png)
![N-(3-Chlorophenyl)-4-[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B11251514.png)
![6,7-dimethyl-N-(2,4,6-trimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251518.png)
![N-(Naphthalen-1-YL)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11251524.png)

![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11251544.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide](/img/structure/B11251547.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B11251556.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11251566.png)
